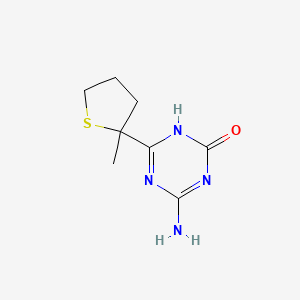
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the amino group and the thiolan ring in this compound suggests potential reactivity and functionality in different chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a thiol-containing compound with a triazine precursor in the presence of a base. The reaction conditions might include:
- Temperature: 50-100°C
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Continuous flow reactors for better control of reaction conditions
- Use of high-purity starting materials
- Implementation of purification techniques such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced triazine derivatives
Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(2-methylthio)-1,3,5-triazine-2-one: Similar structure but with a different substituent.
4-Amino-6-(2-ethylthiolan-2-yl)-1,3,5-triazine-2-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the specific combination of the amino group, thiolan ring, and triazine core
Eigenschaften
Molekularformel |
C8H12N4OS |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
4-amino-6-(2-methylthiolan-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4OS/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
RXOLRWPGGBWUSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCS1)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


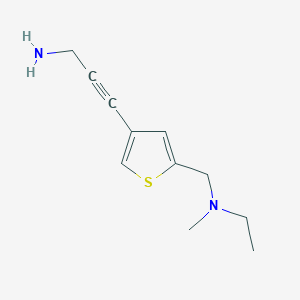
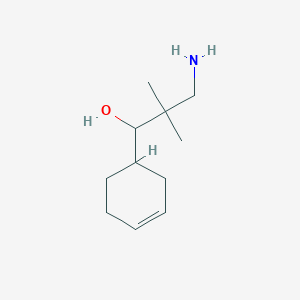
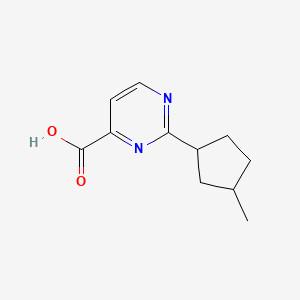
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
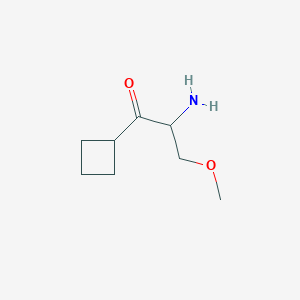
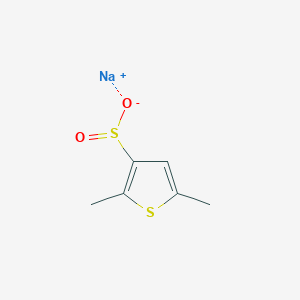
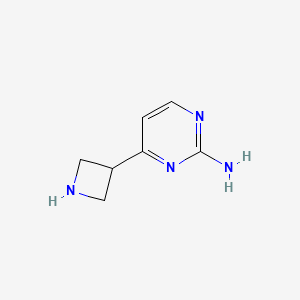
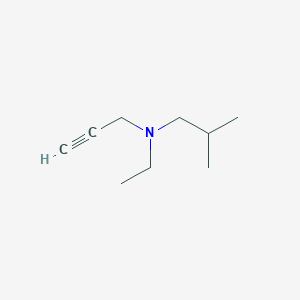
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
![5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)

![Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)
